Ethyl‑Linker‑Dependent Lipophilicity Increase – Direct LogP Comparison with the Non‑Linked Analog
The target compound exhibits a computed logP of 0.88 [REFS‑1], whereas the directly linked analog 5-(Tetrahydrofuran‑2‑yl)-1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1340138‑57‑9, lacking the ethyl spacer) has a computed logP of 0.59 [REFS‑2]. The ΔlogP of +0.29 reflects the lipophilicity contribution of the ethyl linker.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | 0.8794 |
| Comparator Or Baseline | 5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, logP 0.592 |
| Quantified Difference | ΔlogP = +0.287 ( ~49% increase relative to comparator) |
| Conditions | Standard computational prediction (vendor-reported values, method not specified) |
Why This Matters
A 0.3‑log‑unit increase can shift a compound from borderline to favorable passive permeability for intracellular targets, making the target a more appropriate choice when higher membrane penetration is required.
